4-Benzyloxyphenylboronic acid

Übersicht

Beschreibung

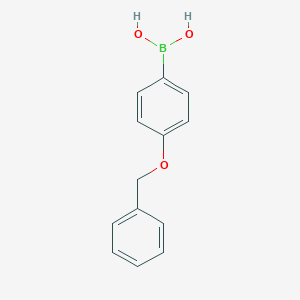

4-Benzyloxyphenylboronic acid is an organic compound with the molecular formula C13H13BO3. It is a boronic acid derivative where a benzyloxy group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzyloxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the palladium-catalyzed borylation of 4-benzyloxyphenyl halides using bis(pinacolato)diboron as the boron source .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow processes to enhance efficiency and yield. These methods typically involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyloxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The benzyloxy group can be oxidized to form corresponding phenol derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Electrophiles: Such as alkyl halides for substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation of the benzyloxy group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Benzyloxyphenylboronic acid has been investigated for its potential therapeutic applications, particularly in treating metabolic disorders and cancer.

1.1 Antidiabetic and Antiobesity Effects

Research indicates that boronic acids, including BPA, can modulate insulin secretion and improve glucose metabolism. They have shown promise in treating conditions such as type 2 diabetes and obesity by enhancing beta-cell function and promoting weight loss .

Case Study:

A patent describes the use of boronic acids for treating insulin resistance and related metabolic disorders. The compounds were found to influence lipid metabolism positively, suggesting potential for managing dyslipidemia and obesity-related complications .

1.2 Cancer Treatment

BPA has also been explored for its anticancer properties. Studies have indicated that it may inhibit certain cancer cell lines through mechanisms involving modulation of cellular signaling pathways .

Case Study:

In a study involving pancreatic islet cell tumors, BPA demonstrated efficacy in reducing tumor growth in preclinical models, highlighting its potential as an adjunct treatment for insulinomas .

Organic Synthesis

BPA is widely used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in creating complex organic molecules.

2.1 Cross-Coupling Reactions

The compound serves as a coupling partner for the synthesis of various biaryl compounds. Its utility in these reactions stems from its ability to form stable complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Data Table: Synthesis Examples Using BPA

| Reaction Type | Reagents Used | Product Obtained | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | This compound + aryl halide | Biaryl compound | 85% |

| Coupling with Pyrazine | This compound + dichloropyrazine | 2-Chloro-5-(4-benzyloxyphenyl)pyrazine | 90% |

| Synthesis of Dicarboxylic Acid | This compound + bromo-isophthalic acid | 4-Benzyloxy-biphenyl-3,5-dicarboxylic acid | 75% |

Material Science

In materials science, BPA is utilized in the development of sensors and polymers due to its ability to form stable complexes with various metal ions.

3.1 Sensor Development

BPA has been incorporated into sensor designs for detecting phenolic compounds and other analytes due to its selective binding properties .

Case Study:

A research group developed a fluorescent sensor based on BPA for detecting catecholamines, demonstrating its application in biomedical diagnostics .

Environmental Applications

The compound's ability to form complexes with heavy metals makes it useful in environmental chemistry for the remediation of contaminated sites.

4.1 Heavy Metal Ion Removal

BPA has been studied for its capacity to chelate heavy metals from aqueous solutions, providing a method for reducing metal toxicity in polluted environments .

Wirkmechanismus

The mechanism of action of 4-benzyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide, resulting in the oxidative addition of the aryl group to the palladium center.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl complex.

Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Similar structure but lacks the benzyloxy group.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group.

4-Hydroxyphenylboronic Acid: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness: 4-Benzyloxyphenylboronic acid is unique due to the presence of the benzyloxy group, which can undergo specific reactions such as oxidation to form phenol derivatives. This functional group also enhances the compound’s utility in the synthesis of complex organic molecules through cross-coupling reactions .

Biologische Aktivität

4-Benzyloxyphenylboronic acid (CAS No. 146631-00-7) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its interactions with proteins, potential therapeutic uses, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₁₃H₁₃BO₃

- Molar Mass : 221.05 g/mol

- Log P (Partition Coefficient) : Varies between 0.0 to 2.29 depending on the method used for calculation, indicating moderate lipophilicity .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including proteins and nucleic acids.

Interaction with Insulin

A significant study utilized computational docking methods to investigate the interaction between various boronic acids, including this compound, and insulin. The findings indicated that this compound exhibited promising binding affinity towards insulin, suggesting its potential role in diabetes management by stabilizing insulin's structure . The study highlighted that this compound could enhance insulin's stability through multiple interactions involving hydrogen bonds and van der Waals forces.

Inhibition of Kinases

Recent investigations have identified this compound as a potent inhibitor of certain kinases. In particular, it has been studied for its inhibitory effects on DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various neurological disorders including Down syndrome. The compound demonstrated significant inhibitory activity with an IC50 value indicating effectiveness in modulating kinase activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to consider the safety profile of this compound. Preliminary studies indicate that it does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk for drug-drug interactions compared to other compounds . However, further toxicological assessments are necessary to fully characterize its safety.

Eigenschaften

IUPAC Name |

(4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHEIDWSIAXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370205 | |

| Record name | 4-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146631-00-7 | |

| Record name | 4-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.